N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanomethyl group, a cyclopropyl ring, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with cyanomethyl cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the production of high-quality this compound. The process is designed to be cost-effective and scalable to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide
- N-(cyanomethyl)-N-cyclopropyl-4-chlorobenzamide
- N-(cyanomethyl)-N-cyclopropyl-4-fluorobenzamide
Comparison: N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs with different substituents
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-13-7-3-11(4-8-13)14(17)16(10-9-15)12-5-6-12/h3-4,7-8,12H,2,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPLPPFTOUQFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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